1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
This thiourea derivative features a 2-ethyl-6-methylphenyl group attached to one nitrogen of the thiourea moiety and a 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group on the other nitrogen. The compound’s structure combines a substituted indole system with a disubstituted phenyl ring, likely influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIORWPTKXZTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include steps such as:
- Mixing the starting materials in a solvent.
- Adding the thiocarbonyl reagent.
- Controlling the reaction temperature and pH.
- Purifying the product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of a thiocarbonyl reagent. The reaction is conducted under controlled temperature and pH to ensure the formation of the desired thiourea linkage. In industrial applications, automated reactors and continuous flow systems may be employed to optimize yield and purity.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties. The thiourea group is particularly valuable for forming hydrogen bonds, which can enhance interactions with other molecular entities.
Biology
The biological applications of this compound are primarily centered around its potential as an enzyme inhibitor . Studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. Its ability to modulate enzyme activity makes it a candidate for further investigation in biochemical research.
Medicine
In medicinal chemistry, this compound has garnered attention for its therapeutic potential , particularly in cancer research. Preliminary studies indicate that it may influence cellular pathways related to cell proliferation and apoptosis. The compound's interaction with molecular targets could inhibit cancer cell growth, making it a subject of interest for developing novel anticancer agents .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to cancer progression. For instance, its interaction with certain kinases has shown promise in reducing tumor growth in vitro .
- Anticancer Activity : A study conducted on several derivatives of thiourea compounds demonstrated that modifications can enhance anticancer activity against different cell lines. The presence of the indole moiety was found to be crucial for achieving higher efficacy against human cancer cells .
- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship have revealed that substituents on the phenyl and indole rings significantly affect biological activity. Compounds with halogen substitutions exhibited increased potency against cancer cell lines, suggesting pathways for further optimization .
Mechanism of Action
The mechanism by which 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Substitution Patterns and Bioactivity
Thiourea derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:
Antibacterial Activity
- 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea ():
- 1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7f) (): Substituents: Nitrophenyl and phenothiazine moieties. Activity: MIC of 62.5 µg/mL against S. aureus, comparable to ciprofloxacin. The nitro group likely improves DNA gyrase inhibition .
The 5-fluoro-2-methylindole moiety could mimic bioactive indole derivatives, such as those in , which showed moderate-to-high antibacterial activity .
Antifungal and Antiviral Activity
- Furochromenethylthiourea Derivatives (): Substituents: Methoxy, bromo, or methyl groups on phenyl rings. Activity: Limited antifungal data reported, but structural complexity (e.g., furochromene) may hinder microbial resistance .
- Quinoxalinylethylpyridylthioureas (): Substituents: Bromopyridyl and isoindoloquinoxaline groups. Activity: No significant HIV-1 RT inhibition, suggesting substituent-dependent target specificity .
Physicochemical Properties
Key properties of analogs and their implications:
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro () and chloro () substituents enhance antibacterial activity via improved target binding or membrane disruption .
- Indole Modifications : Fluorination at the 5-position (as in the target) may mimic natural indole signaling molecules, improving interactions with bacterial or fungal enzymes .
- Steric Effects: Bulky groups (e.g., phenothiazine in ) can limit activity despite favorable electronic properties, highlighting the need for balanced substituent design .
Biological Activity
1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their versatility in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiourea group, which is characterized by the presence of sulfur (S) and nitrogen (N) atoms. This functional group is crucial in mediating various biological interactions due to its ability to form hydrogen bonds and interact with enzyme active sites.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiourea moiety can inhibit enzymes by binding to their active sites, disrupting their normal function.
- Cellular Pathway Modulation : The compound may influence cellular pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. Research indicates that this compound can effectively target cancer cell lines:
- In vitro Studies : The compound demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .
- Mechanism : It appears to limit angiogenesis and alter signaling pathways within cancer cells, contributing to its anticancer efficacy .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties:
- Bacteriostatic Effects : Studies have shown that thiourea derivatives can inhibit bacterial growth. The presence of long alkyl chains enhances these effects by increasing lipophilicity, which aids in disrupting microbial cell walls .
- Case Study : A related thiourea derivative demonstrated effective bacteriostatic activity against strains such as E. coli and S. aureus .
Antioxidant Activity
Research indicates that thiourea derivatives possess antioxidant capabilities:
- Radical Scavenging : Compounds similar to this thiourea have shown high reducing potential against free radicals in assays like DPPH and ABTS .
Data Table: Biological Activities of Thiourea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
